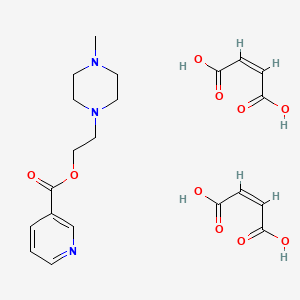
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate is a chemical compound that belongs to the class of nicotinic acid esters This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethyl ester of nicotinic acid The dimaleate form indicates that it is a salt formed with maleic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate typically involves the esterification of nicotinic acid with 2-(4-methyl-1-piperazinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then reacted with maleic acid to form the dimaleate salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit specific enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Nicotinic acid, methyl ester: Similar structure but with a methyl ester group instead of the piperazine ring.
2-(4-Methyl-1-piperazinyl)nicotinic acid: Similar structure but without the ester group.
2-(4-Methyl-1-piperazinyl)isonicotinic acid: Similar structure but with an isonicotinic acid moiety.
Uniqueness
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate is unique due to the combination of the nicotinic acid ester and the piperazine ring, which imparts specific chemical and biological properties. The presence of the dimaleate salt form also enhances its solubility and stability, making it suitable for various applications.
特性
CAS番号 |
57272-31-8 |
|---|---|
分子式 |
C21H27N3O10 |
分子量 |
481.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2.2C4H4O4/c1-15-5-7-16(8-6-15)9-10-18-13(17)12-3-2-4-14-11-12;2*5-3(6)1-2-4(7)8/h2-4,11H,5-10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChIキー |
POKNPNHOYAPFJP-SPIKMXEPSA-N |
異性体SMILES |
CN1CCN(CC1)CCOC(=O)C2=CN=CC=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN1CCN(CC1)CCOC(=O)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


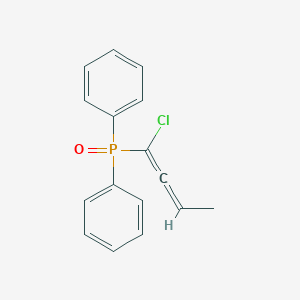
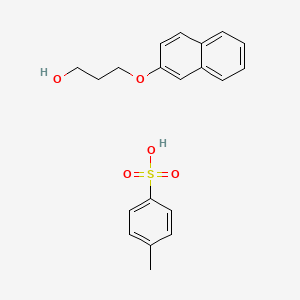
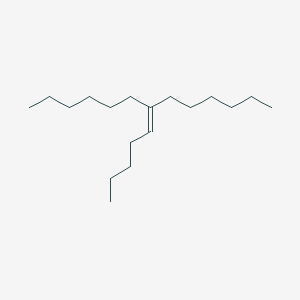
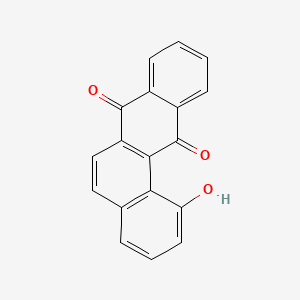
![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
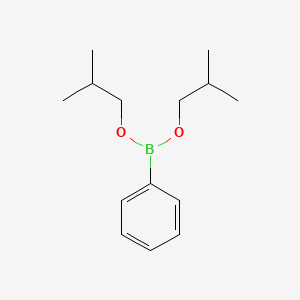
methanone](/img/structure/B14622427.png)

![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
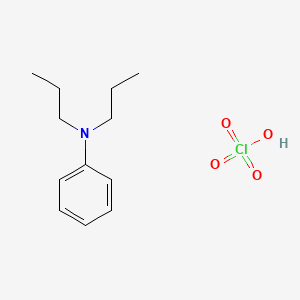
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
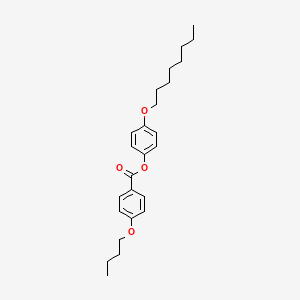

![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
